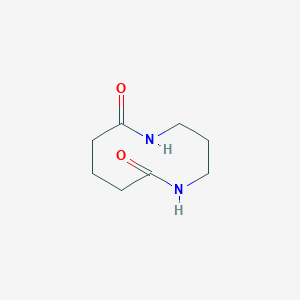
1,5-Diazecane-6,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diazecane-6,10-dione is a heterocyclic organic compound with the molecular formula C8H14N2O2 It is a cyclic diamide, featuring a ten-membered ring with two nitrogen atoms at the 1 and 5 positions and carbonyl groups at the 6 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diazecane-6,10-dione can be synthesized through several methods. One common approach involves the cyclization of a suitable diamine with a diacid chloride. For example, the reaction of hexamethylenediamine with adipoyl chloride under basic conditions can yield this compound. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diazecane-6,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Diols derived from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Diazecane-6,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It can be used in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,5-Diazecane-6,10-dione depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The compound’s cyclic structure and functional groups allow it to interact with various molecular targets, including proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazacycloheptane-5,7-dione: A smaller ring analog with similar functional groups.
1,3-Diazacyclohexane-2,4-dione: Another cyclic diamide with a six-membered ring.
1,8-Diazacyclotetradecane-9,13-dione: A larger ring analog with additional carbon atoms.
Uniqueness
1,5-Diazecane-6,10-dione is unique due to its ten-membered ring structure, which provides distinct steric and electronic properties compared to smaller or larger ring analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1489-84-5 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1,5-diazecane-6,10-dione |
InChI |
InChI=1S/C8H14N2O2/c11-7-3-1-4-8(12)10-6-2-5-9-7/h1-6H2,(H,9,11)(H,10,12) |
Clé InChI |
SQZYOKOZTGDMBU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NCCCNC(=O)C1 |
SMILES canonique |
C1CC(=O)NCCCNC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















